molecular formula C13H18N2S2 B1628057 2-Mercaptobenzothiazole cyclohexylamine salt CAS No. 37437-20-0

2-Mercaptobenzothiazole cyclohexylamine salt

Cat. No.: B1628057
CAS No.: 37437-20-0
M. Wt: 266.4 g/mol
InChI Key: XTDMOBIAHSICBE-UHFFFAOYSA-N
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Description

2-Mercaptobenzothiazole cyclohexylamine salt is a chemical compound formed by the combination of 2(3H)-benzothiazolethione and cyclohexanamine in a 1:1 ratio

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-benzothiazolethione, compd. with cyclohexanamine typically involves the reaction of 2(3H)-benzothiazolethione with cyclohexanamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzothiazolethione, compd. with cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

2(3H)-Benzothiazolethione, compd. with cyclohexanamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2(3H)-benzothiazolethione, compd. with cyclohexanamine involves its interaction with specific molecular targets. The thione group can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2(3H)-Benzothiazolethione: The parent compound without the cyclohexanamine component.

    Cyclohexanamine: The amine component without the benzothiazolethione group.

    Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.

Uniqueness

2(3H)-Benzothiazolethione, compd. with cyclohexanamine is unique due to the combination of the benzothiazolethione and cyclohexanamine moieties. This combination imparts distinct chemical and biological properties that are not observed in the individual components or other similar compounds.

Properties

IUPAC Name

3H-1,3-benzothiazole-2-thione;cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NS2.C6H13N/c9-7-8-5-3-1-2-4-6(5)10-7;7-6-4-2-1-3-5-6/h1-4H,(H,8,9);6H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDMOBIAHSICBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N.C1=CC=C2C(=C1)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4068030
Record name 2(3H)-Benzothiazolethione, compd. with cyclohexanamine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4068030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37437-20-0
Record name 2(3H)-Benzothiazolethione, compd. with cyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37437-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(3H)-Benzothiazolethione, compd. with cyclohexanamine (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037437200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(3H)-Benzothiazolethione, compd. with cyclohexanamine (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2(3H)-Benzothiazolethione, compd. with cyclohexanamine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4068030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Mercaptobenzothiazole cyclohexylamine salt
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2-Mercaptobenzothiazole cyclohexylamine salt
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2-Mercaptobenzothiazole cyclohexylamine salt
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2-Mercaptobenzothiazole cyclohexylamine salt
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2-Mercaptobenzothiazole cyclohexylamine salt
Reactant of Route 6
2-Mercaptobenzothiazole cyclohexylamine salt

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